N-cyclobutyl-5-methylpyrimidin-2-amine
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Overview
Description
N-cyclobutyl-5-methylpyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-5-methylpyrimidin-2-amine typically involves the condensation of substituted guanidines with enones. One common method includes the use of benzylidene acetones and ammonium thiocyanates, followed by several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-5-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.
Scientific Research Applications
N-cyclobutyl-5-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antitrypanosomal and antiplasmodial activities.
Pharmaceuticals: The compound is explored for its potential as a pharmaceutical intermediate in the synthesis of various therapeutic agents.
Materials Science: It is used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of N-cyclobutyl-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, some derivatives of 2-aminopyrimidine have been shown to inhibit enzymes like JAK2, which is involved in various signaling pathways . The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine: A derivative with similar structural features and biological activities.
5-cyclobutyl-N-methylpyrimidin-2-amine: Another compound with a cyclobutyl group attached to the pyrimidine ring.
Uniqueness
N-cyclobutyl-5-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group and the methyl group on the pyrimidine ring differentiates it from other pyrimidine derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities.
Properties
Molecular Formula |
C9H13N3 |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-cyclobutyl-5-methylpyrimidin-2-amine |
InChI |
InChI=1S/C9H13N3/c1-7-5-10-9(11-6-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H,10,11,12) |
InChI Key |
BPKABFIUHGGTCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)NC2CCC2 |
Origin of Product |
United States |
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